Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
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Overview
Description
Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of bromine and trifluoromethyl groups in the structure suggests potential reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the selection of appropriate starting materials, such as 2-bromoethanol and alpha,alpha,alpha-trifluoro-o-toluidine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods:
- Industrial production may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology:
- It may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine:
- Research may focus on its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- The compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application and biological target. For example, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membranes.
Comparison with Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-iodoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Uniqueness:
- The presence of the bromine atom and the trifluoromethyl group in the ortho position of the tolyl ring may impart unique reactivity and properties compared to its analogs.
Properties
CAS No. |
102434-37-7 |
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Molecular Formula |
C10H10BrF3N2O |
Molecular Weight |
311.10 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10BrF3N2O/c11-5-6-15-9(17)16-8-4-2-1-3-7(8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) |
InChI Key |
CZRXJQKEIFLDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCBr |
Origin of Product |
United States |
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